
N-desmethyl enzalutamide
概要
説明
N-desmethyl enzalutamide is a nonsteroidal antiandrogen (NSAA) and the major metabolite of enzalutamide, an NSAA used as a hormonal antineoplastic agent in the treatment of metastatic prostate cancer . It is a benzamide obtained by formal condensation of the carboxy group of 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzoic acid with ammonia .
Synthesis Analysis
Enzalutamide, from which N-desmethyl enzalutamide is derived, has a half-life of 5.8 days, achieves steady state by day 28, and accumulates 8.3-fold with once-daily dosing . Enzalutamide is primarily eliminated by hepatic metabolism, while renal excretion is an insignificant elimination pathway for enzalutamide and N-desmethyl enzalutamide .Molecular Structure Analysis
The molecular formula of N-desmethyl enzalutamide is C20H14F4N4O2S .Chemical Reactions Analysis
Enzalutamide is primarily eliminated by hepatic metabolism . In a mass balance study, renal excretion was found to be an insignificant elimination pathway for enzalutamide and N-desmethyl enzalutamide .Physical And Chemical Properties Analysis
N-desmethyl enzalutamide is a solid substance . The molecular weight is 450.41 g/mol .科学的研究の応用
Cancer Therapeutics: Castration-Resistant Prostate Cancer (CRPC)
N-desmethyl enzalutamide is an active metabolite of enzalutamide, a potent androgen receptor (AR) antagonist used in the treatment of CRPC . It demonstrates similar potency to enzalutamide and circulates at comparable plasma concentrations, making it a crucial component in the pharmacological management of CRPC. Its role in inhibiting AR signaling pathways is vital for slowing disease progression and improving patient outcomes.
Pharmacokinetics and Metabolite Analysis
The pharmacokinetics of N-desmethyl enzalutamide is essential for understanding its behavior in the body, including absorption, distribution, metabolism, and excretion . Analyzing its presence in biological fluids can help optimize dosing regimens and improve therapeutic efficacy. This metabolite’s analysis is also critical for quality control in pharmaceutical manufacturing.
Drug Resistance Studies
Research into N-desmethyl enzalutamide contributes to understanding the mechanisms behind drug resistance in prostate cancer treatment . By studying how cancer cells adapt to evade the effects of AR antagonists, researchers can develop strategies to overcome resistance and enhance the effectiveness of existing therapies.
Nanoparticle Drug Delivery Systems
N-desmethyl enzalutamide has been studied for its potential to be delivered via nanoparticles to improve bioavailability and therapeutic performance . This approach aims to increase drug delivery efficiency, enhance drug cytotoxicity, and reduce the half-inhibitory concentration (IC50), potentially leading to more effective treatments with lower doses.
Exposure-Response Relationships
Investigating the relationship between exposure to N-desmethyl enzalutamide and treatment response in patients with mCRPC is a key area of research . This includes studying plasma concentrations and their correlation with clinical endpoints such as progression-free survival and PSA response rates.
Impurity Profiling and Degradation Studies
N-desmethyl enzalutamide is also significant in the impurity profiling and degradation studies of enzalutamide . Identifying and characterizing impurities and degradation products is crucial for ensuring the safety and efficacy of the drug. These studies are fundamental for regulatory compliance and maintaining high-quality standards in pharmaceuticals.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFOGZGIBIQRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111408 | |
| Record name | N-Desmethylenzalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-desmethyl enzalutamide | |
CAS RN |
1242137-16-1 | |
| Record name | 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylenzalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: How does N-desmethyl enzalutamide interact with its target and what are the downstream effects?
A1: N-desmethyl enzalutamide, like its parent compound enzalutamide, acts as an androgen receptor inhibitor. Both molecules bind to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone [, , ]. This inhibition disrupts downstream signaling pathways crucial for prostate cancer cell growth and survival.
Q2: What is the pharmacokinetic/pharmacodynamic (PK/PD) profile of N-desmethyl enzalutamide?
A2: N-desmethyl enzalutamide exhibits its own distinct pharmacokinetic profile. Research suggests it possesses clinically relevant anti-androgen capacities comparable to enzalutamide []. Studies have explored the relationship between its exposure levels and treatment response in patients with metastatic castration-resistant prostate cancer (mCRPC) [, ]. Further research has investigated the pharmacokinetic/pharmacodynamic relationship of enzalutamide and N-desmethyl enzalutamide in mCRPC patients [, ].
Q3: How does the structure of N-desmethyl enzalutamide relate to its activity?
A3: While specific structure-activity relationship (SAR) data for N-desmethyl enzalutamide might require further investigation, it's known that its structure closely resembles enzalutamide. The primary difference lies in the absence of a methyl group. This minor structural modification contributes to the distinct pharmacological profile of N-desmethyl enzalutamide compared to enzalutamide, influencing its potency, selectivity, and overall activity [].
Q4: What analytical methods are employed to study N-desmethyl enzalutamide?
A4: Several analytical methods have been developed and validated for the quantification of enzalutamide and N-desmethyl enzalutamide in biological samples. These include:
- HPLC-UV: This method, utilizing high performance liquid chromatography with ultraviolet detection, offers a simple and effective approach for quantifying both compounds in plasma from patients with mCRPC [, ].
- LC-MS/MS: This highly sensitive and specific method, employing liquid chromatography coupled with tandem mass spectrometry, allows for the simultaneous measurement of enzalutamide, N-desmethyl enzalutamide, and other metabolites in various biological matrices, including human plasma and animal tissues [, , ].
Q5: What is known about the potential for drug-drug interactions with N-desmethyl enzalutamide?
A5: Research suggests that both enzalutamide and N-desmethyl enzalutamide can interact with drug-metabolizing enzymes and transporters. Enzalutamide, for instance, can induce CYP3A4, a key enzyme involved in drug metabolism, potentially decreasing the levels of co-administered drugs metabolized by this enzyme [, ]. N-desmethyl enzalutamide, on the other hand, exhibits a stronger inhibitory effect on drug transporters like P-glycoprotein (P-gp), potentially increasing the exposure to co-administered drugs that are substrates of these transporters [, ]. This emphasizes the need for careful consideration of potential drug interactions in patients receiving enzalutamide therapy.
Q6: How does N-desmethyl enzalutamide distribute in the body?
A7: While N-desmethyl enzalutamide's distribution properties haven't been extensively studied in humans, research in mice provides valuable insights. Studies using LC-MS/MS determined the brain-to-plasma concentration ratios in mice, indicating that N-desmethyl enzalutamide achieves a higher concentration in the brain compared to enzalutamide []. This finding suggests that N-desmethyl enzalutamide may effectively penetrate the blood-brain barrier, highlighting its potential for targeting tumors in the central nervous system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

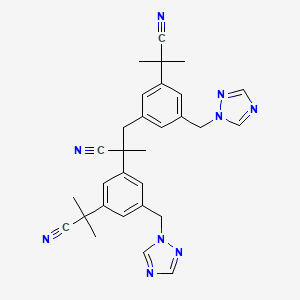

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
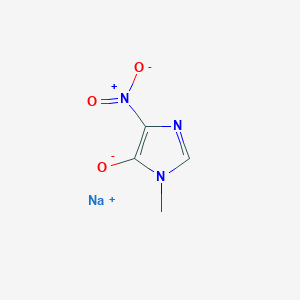
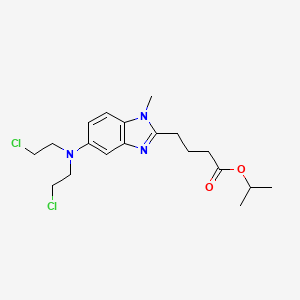
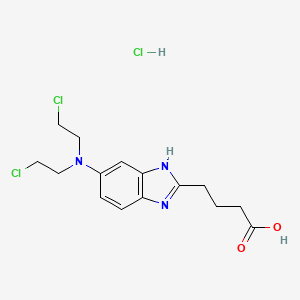

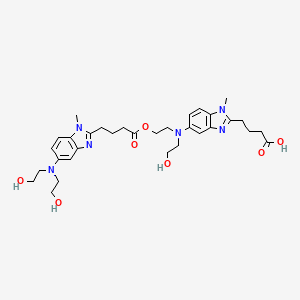
![4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid](/img/structure/B601029.png)

